molecular formula C50H77N13O19S3 B10825547 Cyclotraxin B acetate

Cyclotraxin B acetate

Cat. No.: B10825547
M. Wt: 1260.4 g/mol
InChI Key: HUUDGONNBQMALA-LRWVIUNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclotraxin B acetate is a highly potent and selective inhibitor of the tropomyosin receptor kinase B (TrkB) receptor. This compound is a small cyclic peptide with a molecular weight of approximately 1200 Da. This compound has been shown to cross the blood-brain barrier and produce anxiolytic-like effects in animal models . It is derived from brain-derived neurotrophic factor (BDNF) and has been used to investigate the role of BDNF and TrkB in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotraxin B acetate is synthesized using a peptidomimetic approach. This involves the use of peptide synthesis techniques to create a cyclic peptide structure that mimics the natural ligand of the TrkB receptor . The synthesis typically involves the following steps:

    Solid-phase peptide synthesis (SPPS): The peptide chain is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

    Cyclization: The linear peptide is cyclized to form the cyclic structure. This is achieved by forming a disulfide bond between two cysteine residues in the peptide chain.

    Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and large-scale HPLC systems facilitates the efficient production of this compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Cyclotraxin B acetate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in the cyclic peptide can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form free thiol groups.

    Substitution: The amino acid residues in the peptide chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize the disulfide bond.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce the disulfide bond.

    Substitution: Amino acid residues can be modified using reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products

The major products formed from these reactions include oxidized or reduced forms of this compound and substituted peptides with modified amino acid residues.

Properties

Molecular Formula

C50H77N13O19S3

Molecular Weight

1260.4 g/mol

IUPAC Name

acetic acid;(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid

InChI

InChI=1S/C48H73N13O17S3.C2H4O2/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25;1-2(3)4/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78);1H3,(H,3,4)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+;/m1./s1

InChI Key

HUUDGONNBQMALA-LRWVIUNESA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O

Origin of Product

United States

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